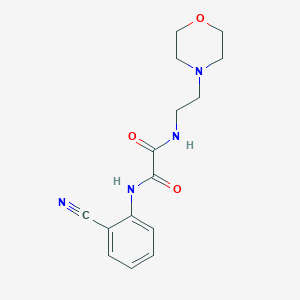
N'-(2-cyanophenyl)-N-(2-morpholin-4-ylethyl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(2-cyanophenyl)-N-(2-morpholin-4-ylethyl)oxamide, also known as BMS-986177, is a small molecule inhibitor that has been developed for the treatment of various diseases. It belongs to the class of compounds known as oxamides and has shown promising results in preclinical studies.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Biological Activities
A significant body of research focuses on the medicinal chemistry of morpholine derivatives, revealing a range of biological activities. These include sympathomimetic, analgesic, drug metabolizing enzyme modulating abilities, antioxidant potential, anti-inflammatory, and anti-dyslipidemic properties. The design of 2-hydroxy (alkoxy)-2-aryl-4-alkyl-(5,6-alkyl)-morpholines showcases the synthesis strategy, where the intermediate hydroxyaminoketone spontaneously cyclizes to form the tetrahydro-1,4-oxazine ring. The biological activities observed are promising, with potential applications in treating conditions related to inflammation, dyslipidemia, and oxidative stress, among others (Rekka & Kourounakis, 2010).
Antimicrobial Activities
Research into Mannich base derivatives of morpholine, such as 2-(phenyl)-2-(morpholin-4-yl)-N-phenylacetamide, has demonstrated notable antibacterial and antifungal activities. This suggests that morpholine derivatives can be potent antimicrobial agents, providing a basis for further investigation into their use as treatments for infections caused by bacteria and fungi. The compound 3-(4-chlorophenyl)-3-(morpholin-4-yl)-N-phenylpropanamide, in particular, showed high antibacterial activity against Streptococcus epidermidis, highlighting the potential for targeted antimicrobial therapy (Idhayadhulla et al., 2014).
DNA-Binding and Cytotoxic Activities
The investigation into N-(5-chloro-2-hydroxyphenyl)-N′-[3-(2-hydroxyethylamino)propyl]oxamide and its dicopper(II) complex has provided insights into their DNA-binding properties and cytotoxic activities. These studies suggest that such compounds can interact with DNA through intercalation, which correlates with their anticancer activities. This opens avenues for developing novel anticancer agents based on morpholine derivatives, potentially offering new therapies for cancer treatment (Cui et al., 2011).
Antifungal Agents
Exploration of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives has identified them as broad-spectrum antifungal agents effective against Candida and Aspergillus species. The optimization for plasmatic stability, while retaining in vitro antifungal activity, highlights the therapeutic potential of these compounds in treating fungal infections. The findings underscore the importance of structural modifications in enhancing the efficacy and stability of morpholine-based antifungal agents (Bardiot et al., 2015).
Eigenschaften
IUPAC Name |
N'-(2-cyanophenyl)-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c16-11-12-3-1-2-4-13(12)18-15(21)14(20)17-5-6-19-7-9-22-10-8-19/h1-4H,5-10H2,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRUHROTJOIPKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-cyanophenyl)-N2-(2-morpholinoethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-[3-(4-Chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2998505.png)
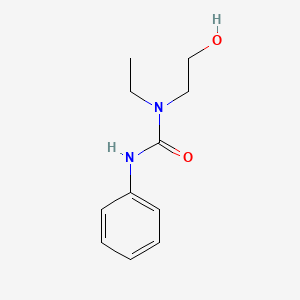
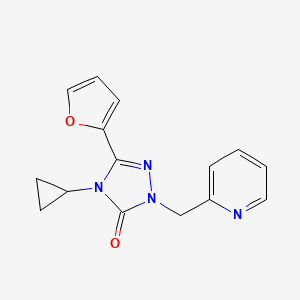
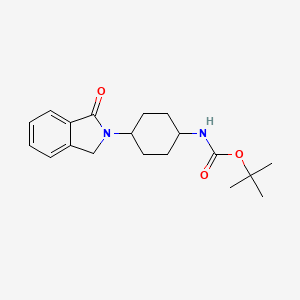
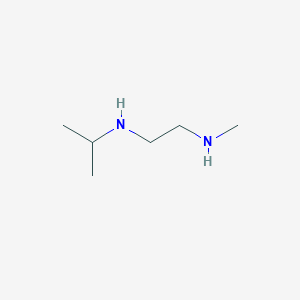
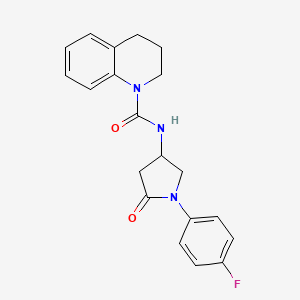
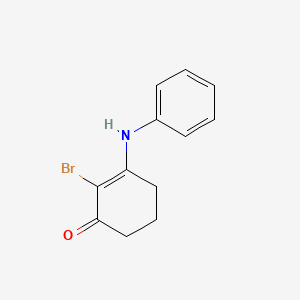
![{2-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}methanamine](/img/structure/B2998515.png)
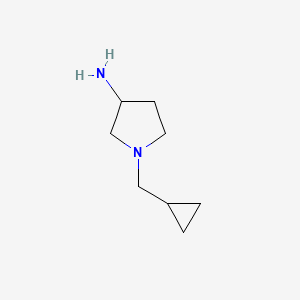
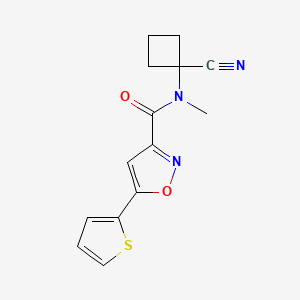
![N-(3-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2998521.png)
![[4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]phenyl] pyridine-2-carboxylate](/img/structure/B2998522.png)
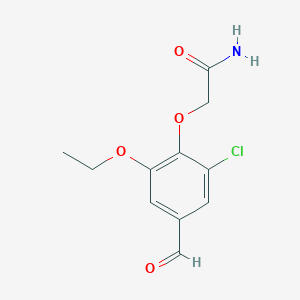
![2-Chloro-8-iodopyrido[4,3-d]pyrimidine](/img/structure/B2998525.png)